molecular formula C16H13Cl3N4O5 B11980361 N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

Cat. No.: B11980361
M. Wt: 447.7 g/mol
InChI Key: LZFHHGDICAQCSU-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a complex organic compound with the molecular formula C16H13Cl3N4O5. This compound is known for its unique structure, which includes a benzylamino group, a trichloroethyl group, and a dinitrobenzamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(benzylamino)-2,2,2-trichloroethanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dinitrobenzamide moiety can participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-phenylacetamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is unique due to the presence of both trichloroethyl and dinitrobenzamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl3N4O5

Molecular Weight

447.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H13Cl3N4O5/c17-16(18,19)15(20-9-10-4-2-1-3-5-10)21-14(24)11-6-12(22(25)26)8-13(7-11)23(27)28/h1-8,15,20H,9H2,(H,21,24)

InChI Key

LZFHHGDICAQCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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